An In-depth Technical Guide to 3'-Hydroxypropiophenone: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 3'-Hydroxypropiophenone: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Hydroxypropiophenone, a key aromatic ketone intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its chemical structure, physicochemical properties, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's biological significance, focusing on its potential antioxidant and anti-inflammatory activities, and proposes a putative signaling pathway based on the known mechanisms of similar phenolic compounds.
Chemical Identity and Structure
3'-Hydroxypropiophenone, also known as 1-(3-hydroxyphenyl)propan-1-one, is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the meta-position relative to a propionyl group.[1][]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3-hydroxyphenyl)propan-1-one |
| Synonyms | m-Hydroxypropiophenone, 3-Hydroxyphenyl ethyl ketone |
| CAS Number | 13103-80-5 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [3] |
| InChI Key | YXOGDBMOFMQLEU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC(=CC=C1)O |
Physicochemical Properties
3'-Hydroxypropiophenone is typically a white to pale-yellow crystalline solid.[] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 82 °C | [] |
| Boiling Point | 288.9±23.0 °C (Predicted) | [] |
| Density | 1.104±0.06 g/cm³ (Predicted) | [] |
| pKa | 9.09±0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [] |
Experimental Protocols
Synthesis of 3'-Hydroxypropiophenone
A common method for the synthesis of 3'-Hydroxypropiophenone is through the demethylation of 3'-methoxypropiophenone.[]
Experimental Workflow: Synthesis
Detailed Protocol:
-
In a reaction vessel under a nitrogen atmosphere, dissolve m-methoxyacetophenone (1 equivalent) in toluene.[]
-
Slowly add aluminum chloride (1.5 equivalents) to the stirred solution.[]
-
Heat the reaction mixture to reflux and maintain for 5 hours.[]
-
After cooling to room temperature, slowly pour the mixture into a 10% aqueous hydrochloric acid solution.[]
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[]
-
Purify the crude product by column chromatography to yield 3'-Hydroxypropiophenone as a solid.[]
Analytical Characterization
¹H NMR (400 MHz, CDCl₃): δ 7.62 (t, J = 2.4 Hz, 1H), 7.51 (br d, J = 8.0 Hz, 1H), 7.32 (app t, J = 8.0 Hz, 1H), 7.12-7.10 (dd, J₁ = 8.0 Hz, J₂ = 2.4 Hz, 1H), 2.99 (q, J = 7.2 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).[]
¹³C NMR (Predicted): Signals for the carbonyl carbon, the aliphatic carbons of the propionyl group, and the aromatic carbons are expected. The hydroxyl substitution will influence the chemical shifts of the aromatic carbons.
Sample Preparation Protocol for NMR:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
The IR spectrum of 3'-Hydroxypropiophenone is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.
-
Hydroxyl (O-H) stretch: Broad band around 3400 cm⁻¹
-
Carbonyl (C=O) stretch: Strong band near 1680 cm⁻¹[]
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
A reverse-phase HPLC method can be used for the analysis of 3'-Hydroxypropiophenone.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile (B52724) and water with a phosphoric acid modifier |
| Detection | UV detector |
Protocol for HPLC Analysis:
-
Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric acid. For mass spectrometry detection, formic acid should be used instead of phosphoric acid.[4]
-
Prepare a standard solution of 3'-Hydroxypropiophenone of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the compound in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the amount of 3'-Hydroxypropiophenone in the sample by comparing the peak area with that of the standard.
Biological Significance and Potential Applications
3'-Hydroxypropiophenone serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including analgesics, antipyretics, and anti-inflammatory drugs.[] Its chemical structure, particularly the presence of a phenolic hydroxyl group, suggests potential biological activities.
Antioxidant Activity
The phenolic hydroxyl group in 3'-Hydroxypropiophenone can act as a hydrogen donor to scavenge free radicals, thereby exhibiting antioxidant properties.[] This radical-scavenging activity is a key feature in the design of bioactive molecules with potential neuroprotective or hepatoprotective effects.[]
Putative Anti-inflammatory Signaling Pathway
Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the cyclooxygenase (COX) enzymes.[5][6] While direct evidence for 3'-Hydroxypropiophenone is limited, a putative anti-inflammatory mechanism can be proposed based on the activity of similar phenolic structures.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[7] Phenolic compounds can interfere with this pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the expression of inflammatory mediators like COX-2, TNF-α, and various interleukins.[5][7]
Putative Anti-inflammatory Mechanism of 3'-Hydroxypropiophenone
Safety and Handling
3'-Hydroxypropiophenone should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may cause skin and eye irritation.[3]
Conclusion
3'-Hydroxypropiophenone is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined chemical and physical properties, along with established synthetic and analytical protocols, make it a valuable building block for drug discovery and development. The presence of a phenolic hydroxyl group imparts potential antioxidant and anti-inflammatory activities, warranting further investigation into its specific biological mechanisms of action. This technical guide provides a solid foundation for researchers and scientists working with this compound.
References
- 1. Page loading... [guidechem.com]
- 3. 3'-Hydroxypropiophenone | C9H10O2 | CID 83141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
